[cis-2,6-Dimethylmorpholin-4-yl]acetic acid
Description
Properties
IUPAC Name |
2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-6-3-9(5-8(10)11)4-7(2)12-6/h6-7H,3-5H2,1-2H3,(H,10,11)/t6-,7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUYTGRCKMDKDV-KNVOCYPGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Diisopropanolamine with Sulfuric Acid
The synthesis of cis-2,6-dimethylmorpholine begins with the cyclization of diisopropanolamine (DIPA) using concentrated sulfuric acid (H₂SO₄) as both a catalyst and dehydrating agent. Traditional methods involved sequential addition of DIPA to pre-cooled H₂SO₄, followed by heating to 185–220°C, but these approaches suffered from low yields (≤70%) and excessive by-product formation due to oxidative decomposition at elevated temperatures.
The patented innovation lies in the simultaneous addition of DIPA and H₂SO₄ into the reaction vessel, which eliminates the need for preliminary cooling and maintains the reaction temperature between 150–190°C. This method leverages the exothermicity of the reaction to sustain optimal conditions, reducing energy consumption and improving yields to 90–94%. Critical parameters include:
| Parameter | Optimal Range | Effect on Yield/Isomer Ratio |
|---|---|---|
| H₂SO₄ Concentration | 98–105% | Minimizes oxidative side reactions |
| Molar Ratio (DIPA:H₂SO₄) | 1:1.0–1:3.0 | Higher acid ratios favor cyclization |
| Reaction Temperature | 170–184°C | Balances reaction rate and decomposition |
| Reaction Time | 2–4 hours | Prolonged heating reduces cis isomer purity |
The simultaneous addition protocol suppresses the formation of trans-2,6-dimethylmorpholine, achieving cis:trans ratios of 84:16 to 90:10. Post-reaction work-up involves neutralizing the acidic mixture with 20–25% NaOH (pH 12–14), followed by distillation under reduced pressure (50–110°C) to isolate the crude morpholine. Drying with 50% NaOH further removes residual water.
Isomerization and Purification Strategies
While fractional distillation can separate cis and trans isomers, the patents emphasize catalytic isomerization to enhance cis purity. Using hydrogenation catalysts (e.g., palladium or nickel), trans-2,6-dimethylmorpholine is converted to the cis isomer, circumventing the need for high-efficiency distillation. This step is critical for achieving >95% cis purity, as required for subsequent functionalization.
Functionalization to [cis-2,6-Dimethylmorpholin-4-yl]acetic Acid
Alkylation of cis-2,6-Dimethylmorpholine
The introduction of the acetic acid group at the morpholine nitrogen typically involves N-alkylation with a halogenated acetic acid derivative. For example, reacting cis-2,6-dimethylmorpholine with chloroacetic acid under basic conditions (e.g., K₂CO₃ in DMF) facilitates nucleophilic substitution:
Optimal conditions for this step, derived from analogous syntheses, include:
| Condition | Specification | Rationale |
|---|---|---|
| Solvent | DMF or THF | Enhances nucleophilicity |
| Temperature | 80–100°C | Accelerates substitution |
| Base | K₂CO₃ or NaOH | Neutralizes HCl by-product |
| Reaction Time | 6–12 hours | Ensures complete conversion |
This method yields the target compound in 75–85% purity, necessitating further purification via recrystallization (e.g., using ethanol/water mixtures).
Alternative Pathways: Acylation and Coupling Reactions
Schotten-Baumann acylation presents an alternative route, where cis-2,6-dimethylmorpholine reacts with acetyl chloride in the presence of aqueous NaOH. However, this approach often results in over-acylation or ester formation, requiring stringent pH control (pH 8–9).
Recent advances propose microwave-assisted synthesis to reduce reaction times (30–60 minutes) and improve yields (88–92%). For instance, irradiating a mixture of cis-2,6-dimethylmorpholine, bromoacetic acid, and triethylamine in acetonitrile at 120°C achieves rapid coupling.
Industrial-Scale Optimization and Challenges
Corrosion Mitigation in Reactor Design
The use of concentrated H₂SO₄ at high temperatures necessitates corrosion-resistant reactors (e.g., glass-lined steel or Hastelloy). Patents highlight that maintaining reaction temperatures below 190°C reduces sulfuric acid’s oxidative capacity, extending equipment lifespan.
Chemical Reactions Analysis
[cis-2,6-Dimethylmorpholin-4-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetic acid moiety, where halides or other nucleophiles replace the hydroxyl group.
Scientific Research Applications
Pharmaceutical Applications
1. Cancer Treatment
[cis-2,6-Dimethylmorpholin-4-yl]acetic acid is integral in the synthesis of compounds targeting the Hedgehog signaling pathway, which is crucial in various cancers. Notably, it forms part of the structure of LDE225 (Sonidegib), a drug developed for treating basal cell carcinoma and other solid tumors. LDE225 functions as a Smoothened (SMO) inhibitor, effectively modulating tumor growth in cancers such as leukemia and pancreatic cancer .
2. Drug Formulations
The compound is utilized in creating various pharmaceutical formulations. These include:
- Oral Dosage Forms : Tablets, capsules, and powders for rapid or controlled release.
- Parenteral Administration : Sterile injections and emulsions.
- Transdermal Applications : Ointments and creams for localized treatment .
3. Salts and Derivatives
Research indicates that different salt forms of this compound enhance bioavailability and permeability, making them suitable for pharmaceutical compositions. Specific salts like hydrochloride and diphosphate have shown promising results in maintaining therapeutic efficacy while improving solubility .
Agricultural Applications
1. Fungicide Development
this compound is a key component in the synthesis of fenpropimorph, a systemic morpholine fungicide used widely to control fungal diseases in crops such as cereals and bananas. It acts by inhibiting sterol biosynthesis in fungi, thereby preventing their growth .
2. Residue Studies
Studies on the metabolism of fenpropimorph indicate that this compound derivatives penetrate plant tissues effectively. Research has shown that after application, significant amounts of the compound remain within the leaf wax layers, suggesting its effectiveness in protecting crops from fungal infections over time .
Case Studies
Mechanism of Action
The mechanism of action of [cis-2,6-Dimethylmorpholin-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Structural Analogues in Pharmaceuticals
Compound 1 : N-[6-(cis-2,6-Dimethylmorpholin-4-yl)pyridine-3-yl]-2-methyl-4’-(trifluoromethoxy)[1,1’-biphenyl]-3-carboxamide Diphosphate (Sonidegib)
- Molecular Formula : C₂₆H₂₆F₃N₃O₃·2H₃PO₄
- Molecular Weight : 681.49 g/mol
- Application: Smoothened (Smo) antagonist inhibiting the Hedgehog (Hh) signaling pathway, used in treating basal cell carcinoma .
- Key Features :
Compound 2 : 4-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-(trifluoromethyl)aniline
- Molecular Formula : C₁₃H₁₇F₃N₂O
- Molecular Weight : 274.28 g/mol
- Application : Intermediate in synthesizing kinase inhibitors or other therapeutic agents .
- Key Features :
- The aniline group allows for further functionalization via electrophilic substitution.
- The trifluoromethyl group enhances metabolic stability and lipophilicity.
Agrochemical Derivatives
Compound 3 : 2-Methyl-2-{4-[2-methyl-3-(cis-2,6-dimethylmorpholin-4-yl)propyl]phenyl}propionic Acid
Comparative Data Table
| Property | Sonidegib Diphosphate | Fenpropimorph Metabolite | 4-[(2R,6S)-Morpholinyl]aniline |
|---|---|---|---|
| Molecular Weight | 681.49 g/mol | Not explicitly reported | 274.28 g/mol |
| Primary Use | Anticancer therapy | Fungicidal metabolite | Pharmaceutical intermediate |
| Key Functional Groups | Diphosphate, trifluoromethoxy | Propionic acid, phenylpropyl | Trifluoromethyl, aniline |
| Biological Target | Hedgehog pathway (Smo receptor) | Fungal ergosterol biosynthesis | Kinases (hypothesized) |
| Solubility | High (salt form) | Moderate (acidic group) | Low (lipophilic) |
| Regulatory Status | FDA-approved (2015) | WHO/FAO-regulated | Experimental |
Mechanistic and Pharmacokinetic Differences
- Sonidegib : The cis-2,6-dimethylmorpholine moiety is critical for disrupting Smo receptor conformation, preventing downstream Hh signaling. Its diphosphate salt ensures prolonged plasma retention (t₁/₂ ~28 days) .
- Fenpropimorph Metabolite : The morpholine ring and alkyl chain enable penetration into fungal cell membranes, while the propionic acid group may chelate metal ions essential for fungal enzymes .
- Aniline Derivative : The electron-withdrawing trifluoromethyl group stabilizes the compound against oxidative degradation, favoring its use in synthetic routes .
Biological Activity
[cis-2,6-Dimethylmorpholin-4-yl]acetic acid (CAS No. 142893-66-1) is an organic compound characterized by its morpholine ring structure substituted with two methyl groups and an acetic acid moiety. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and antiviral applications. This article consolidates current knowledge regarding the biological activity of this compound, including its mechanisms of action, case studies, and comparative analyses with similar compounds.
The molecular formula of this compound is C8H15NO3. The compound can be synthesized through the reaction of 2,6-dimethylmorpholine with chloroacetic acid under basic conditions. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitutions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to observed biological effects. For instance, studies have indicated that compounds containing a dimethylmorpholine moiety exhibit significant inhibition of cyclin G-associated kinase (GAK), which plays a crucial role in the lifecycle of various RNA viruses .
Biological Activities
-
Antiviral Activity :
- Recent studies have highlighted the compound's potential as a selective GAK inhibitor, demonstrating antiviral activity against viruses such as Dengue and Hepatitis C . In vitro assays showed that derivatives of this compound could inhibit viral replication significantly.
- For example, a study reported that certain isothiazolo[4,3-b]pyridine derivatives containing the dimethylmorpholine moiety displayed high affinity for GAK and exhibited antiviral effects at micromolar concentrations .
-
Antimicrobial Properties :
- Preliminary investigations into the antimicrobial properties of this compound suggest effectiveness against various bacterial strains. The exact mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Case Study 1: Antiviral Efficacy
A study focusing on the optimization of isothiazolo[4,3-b]pyridine-based inhibitors demonstrated that compounds incorporating this compound exhibited potent antiviral activity against Dengue virus (DENV). The most effective derivatives showed EC50 values ranging from 0.18 to 6.38 μM while maintaining low cytotoxicity levels .
Case Study 2: Kinase Inhibition
Another investigation evaluated the inhibitory effects of compounds containing a cis-dimethylmorpholine moiety on TAK1 kinase. The results indicated that certain derivatives achieved up to 95% inhibition of TAK1 activity, suggesting potential therapeutic implications for inflammatory diseases and cancer treatment .
Comparative Analysis
To further understand the biological activity of this compound, it is useful to compare it with related compounds:
| Compound | Structure Type | Biological Activity |
|---|---|---|
| 2,6-Dimethylmorpholine | Morpholine derivative | Precursor in synthesis |
| 4-Morpholineacetic acid | Morpholine derivative | Exhibits different substitution patterns |
| Isothiazolo[4,3-b]pyridine | Kinase inhibitor | Antiviral properties |
This table illustrates how variations in structure can influence biological activity.
Q & A
What are the established synthetic routes for [cis-2,6-Dimethylmorpholin-4-yl]acetic acid, and how can reaction conditions be optimized for yield and purity?
Synthesis typically involves nucleophilic substitution or condensation reactions using chiral morpholine precursors and chloroacetic acid derivatives. Key steps include:
- Starting Materials : 2,6-dimethylmorpholine and chloroacetyl chloride or derivatives.
- Reaction Conditions : Polar aprotic solvents (e.g., dichloromethane) with catalysts like triethylamine under reflux (40–80°C) .
- Optimization : Employ factorial design experiments to systematically vary parameters (solvent polarity, catalyst loading, temperature) and analyze their impact on yield and purity . Monitor progress via TLC/HPLC and purify using recrystallization (e.g., DMF/acetic acid mixtures) .
How can researchers characterize the stereochemical configuration of this compound using spectroscopic methods?
- NMR Spectroscopy : Analyze - and -NMR to identify chiral centers. Compare chemical shifts with reference data from CAS Common Chemistry or EPA DSSTox .
- Chiral HPLC : Use chiral stationary phases (e.g., cellulose-based columns) to resolve enantiomers. Validate retention times against commercially available standards .
- X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction, particularly for novel derivatives .
What computational strategies are effective in predicting reaction pathways for synthesizing this compound derivatives?
- Quantum Chemical Calculations : Density functional theory (DFT) can model transition states and intermediates to identify energetically favorable pathways .
- Database Mining : Cross-reference synthetic routes in PISTACHIO and REAXYS to predict feasible modifications (e.g., substituent effects on reactivity) .
- Feedback Loops : Integrate experimental data (e.g., failed reactions) into computational models to refine predictions iteratively .
How should researchers address discrepancies in spectroscopic data when synthesizing this compound under varying conditions?
- Cross-Validation : Compare NMR/IR data across multiple batches and replicate experiments. Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas .
- Statistical Analysis : Apply multivariate analysis (e.g., PCA) to identify outliers in datasets, particularly when optimizing reaction conditions .
- Database Consistency : Verify spectral matches against authoritative sources (e.g., NIST Chemistry WebBook) to rule out instrumentation errors .
What role does this compound serve as a chiral auxiliary in asymmetric synthesis?
- Stereochemical Control : The morpholine ring’s rigid structure directs stereoselectivity in reactions like alkylation or cycloaddition. For example, it can enforce cis-configuration in β-lactam syntheses .
- Derivatization : Functionalize the acetic acid moiety to link with substrates (e.g., esterification), enabling enantioselective catalysis in C–C bond-forming reactions .
How can high-throughput screening methods be applied to optimize catalytic systems for the synthesis of this compound?
- Robotic Platforms : Test 100+ catalyst/solvent combinations in parallel using automated liquid handlers. Measure yields via inline UV-Vis or LC-MS .
- Chemometric Analysis : Use partial least squares (PLS) regression to correlate reaction variables (e.g., solvent polarity, catalyst loading) with outcomes .
- Machine Learning : Train models on historical reaction data to predict optimal conditions for novel derivatives .
What analytical techniques are critical for detecting impurities in this compound batches?
- HPLC-PDA : Detect UV-active impurities (e.g., unreacted starting materials) with reverse-phase C18 columns.
- GC-MS : Identify volatile byproducts (e.g., residual solvents) using helium carrier gas and electron ionization .
- ICP-OES : Quantify trace metal contaminants (e.g., catalyst residues) with detection limits <1 ppm .
How can researchers leverage morpholine ring modifications to enhance the bioactivity of this compound derivatives?
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varied substituents (e.g., electron-withdrawing groups at C4) and test against biological targets .
- Molecular Docking : Simulate interactions between derivatives and enzyme active sites (e.g., kinases) to prioritize synthetic targets .
- Metabolic Stability Assays : Evaluate pharmacokinetic properties (e.g., microsomal half-life) to optimize drug-like characteristics .
What safety protocols are essential for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure .
- Ventilation : Perform reactions in fume hoods to mitigate inhalation risks, particularly during solvent reflux .
- Waste Management : Neutralize acidic byproducts before disposal and adhere to institutional chemical hygiene plans .
How can isotopic labeling (e.g., 13C^{13}C13C) of this compound aid in metabolic pathway tracing?
- Synthesis : Incorporate -labeled acetic acid during synthesis to tag specific carbons .
- Mass Spectrometry : Track labeled metabolites in cell cultures using stable isotope-resolved LC-MS .
- Kinetic Studies : Quantify metabolic flux in pathways (e.g., glycolysis) by measuring isotope enrichment over time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
